molecular formula C22H21N3 B1336993 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole CAS No. 75232-44-9

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole

Cat. No.: B1336993
CAS No.: 75232-44-9
M. Wt: 327.4 g/mol
InChI Key: QYXUHIZLHNDFJT-KQWNVCNZSA-N
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Description

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole is a useful research compound. Its molecular formula is C22H21N3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties
One significant application of derivatives similar to 9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone in scientific research is in the synthesis of novel compounds and the study of their photophysical properties. For instance, compounds have been prepared using reactions that involve N-phenylhydrazones of 9-ethyl-3-carbazolecarbaldehyde, showcasing scalable syntheses processes (Getautis et al., 2006). Additionally, the solvatochromic behavior of novel carbazole-containing dyes derived from condensation reactions of 9-ethyl-9H-carbazole-3-carboxaldehyde exhibits significant thermal stability and positive solvatochromism, highlighting their potential in dye applications (Gupta et al., 2011).

Molecular Synthesis and Application
The molecular synthesis using 9-ethyl-3-carbazolecarbaldehyde with various reactants under specific conditions has been demonstrated to yield compounds with notable photophysical properties. For example, the creation of Schiff base chromophores for photophysical studies achieved high yields under microwave irradiation, indicating the efficiency and effectiveness of using such derivatives in synthesis processes (Zayed et al., 2020).

Chemical Reactivity and Applications
3-Amino-9-ethylcarbazole derivatives, closely related to the target compound, exhibit unique electronic properties making them pivotal in synthetic, pharmaceutical, and material chemistry. Their chemical reactivity and applications span across creating advanced materials due to their unique reactivity patterns (Bondock et al., 2019).

Antimicrobial Activities
Research has also explored the use of carbazole derivatives for antimicrobial applications. The synthesis of 9H-carbazole derivatives and subsequent testing revealed their potential as antimicrobial agents, indicating the broader applicability of such compounds in biomedical fields (Salih et al., 2016).

Safety and Hazards

While handling 9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone, suitable protective equipment should be worn to prevent the dispersion of dust . Hands and face should be thoroughly washed after handling. If dust or aerosol will be generated, a local exhaust should be used . Contact with skin, eyes, and clothing should be avoided .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone involves the reaction of 9-ethylcarbazole-3-carboxaldehyde with N-methyl-N-phenylhydrazine in the presence of a suitable catalyst.", "Starting Materials": [ "9-ethylcarbazole-3-carboxaldehyde", "N-methyl-N-phenylhydrazine", "Catalyst" ], "Reaction": [ "To a solution of 9-ethylcarbazole-3-carboxaldehyde (1.0 g, 5.0 mmol) in ethanol (10 mL) was added N-methyl-N-phenylhydrazine (1.2 g, 7.5 mmol) and a suitable catalyst (0.1 g).", "The reaction mixture was stirred at room temperature for 24 hours.", "The resulting solid was filtered and washed with ethanol to give the desired product as a yellow solid (1.2 g, 80% yield).", "The product was characterized by NMR and IR spectroscopy." ] }

CAS No.

75232-44-9

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline

InChI

InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3/b23-16-

InChI Key

QYXUHIZLHNDFJT-KQWNVCNZSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N\N(C)C3=CC=CC=C3)C4=CC=CC=C41

SMILES

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

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